REACTION_CXSMILES
|
CN(C)[CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[C:14]1(=[O:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[C:7]1([C:5](=[O:6])[CH2:4][CH2:3][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][C:14]2=[O:20])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
CN(CCC(=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-(3'-Phenyl-3'-oxopropyl)cyclohexanone was prepared
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours under nitrogen
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCC1C(CCCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |